![molecular formula C13H13N5O5 B13406329 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

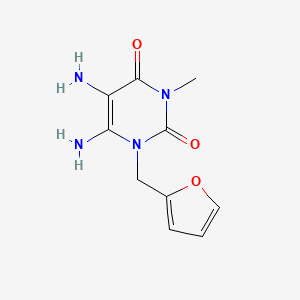

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione is a compound that arises from oxidative damage to DNA. It is a genotoxic lesion that forms as a result of exposure to base propenals generated by oxidative damage and from malondialdehyde, a product of lipid peroxidation . This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the mutagenic processes that can lead to cancer.

Métodos De Preparación

Análisis De Reacciones Químicas

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized in vivo to form 6-oxo-M1dG, which blocks DNA replication.

Hydrolytic Ring-Opening: Under basic conditions, the compound undergoes hydrolytic ring-opening to form N2-oxopropenyl-deoxyguanosine.

Intercalation: The compound can intercalate into DNA, causing structural perturbations and thermal destabilization of the DNA duplex.

Common reagents used in these reactions include malondialdehyde and base propenals. The major products formed from these reactions include 6-oxo-M1dG and N2-oxopropenyl-deoxyguanosine .

Aplicaciones Científicas De Investigación

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione has several scientific research applications:

Chemistry: It is used to study the chemical processes involved in DNA damage and repair.

Biology: The compound is significant in understanding the biological mechanisms of mutagenesis and carcinogenesis.

Medicine: Research on this compound helps in developing therapeutic strategies for diseases caused by DNA damage, such as cancer.

Industry: While not widely used in industrial applications, the compound’s role in research contributes to the development of new technologies and products related to DNA damage and repair

Mecanismo De Acción

The mechanism of action of 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione involves its incorporation into DNA, where it causes structural perturbations and blocks DNA replication . The compound intercalates into the DNA duplex, causing the complementary cytosine to extrude into the major groove. This leads to thermal destabilization of the DNA duplex and disrupts normal DNA replication processes .

Comparación Con Compuestos Similares

Similar compounds to 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione include:

6-oxo-M1dG: An oxidized form of the compound that also blocks DNA replication.

N2-oxopropenyl-deoxyguanosine: A product of the hydrolytic ring-opening of the compound.

1,N2-propanodeoxyguanosine: Another DNA adduct formed from oxidative damage.

The uniqueness of this compound lies in its specific formation from malondialdehyde and its significant role in blocking DNA replication and causing mutagenic bypass .

Propiedades

Fórmula molecular |

C13H13N5O5 |

|---|---|

Peso molecular |

319.27 g/mol |

Nombre IUPAC |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrimido[1,2-a]purine-6,10-dione |

InChI |

InChI=1S/C13H13N5O5/c19-4-7-6(20)3-9(23-7)18-5-14-10-11(18)16-13-15-8(21)1-2-17(13)12(10)22/h1-2,5-7,9,19-20H,3-4H2,(H,15,16,21)/t6-,7+,9+/m0/s1 |

Clave InChI |

XDXKNMPSCQWLAC-LKEWCRSYSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)